Aptiganel hydrochloride

描述

赛瑞斯塔,也称为阿替加奈,是一种小分子药物,可作为 N-甲基-D-天冬氨酸 (NMDA) 受体的非竞争性拮抗剂。它最初由 Cenes Ltd. 开发 并已针对其潜在的神经保护特性进行研究,特别是在脑损伤和中风的情况下 .

准备方法

赛瑞斯塔的合成涉及制备 N-(3-乙基苯基)-N-甲基-N'-1-萘基胍盐酸盐。合成路线通常包括以下步骤:

胍核的形成: 这涉及 1-萘胺与氰胺反应生成 N-(1-萘基)胍。

取代反应: 然后在碱的存在下,将 N-(1-萘基)胍与 3-乙基苄基氯反应,生成 N-(3-乙基苯基)-N-甲基-N'-1-萘基胍。

盐酸盐的形成: 最后一步涉及用盐酸处理游离碱将其转化为盐酸盐.

赛瑞斯塔的工业生产方法可能涉及优化这些步骤,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

赛瑞斯塔会经历各种化学反应,包括:

氧化: 赛瑞斯塔在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 该化合物也可以发生还原反应,尤其是在胍部分。

取代: 赛瑞斯塔可以参与取代反应,尤其是在芳香环上。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲电试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

作用机制

赛瑞斯塔通过与 NMDA 受体结合发挥作用,NMDA 受体是大脑中的一种谷氨酸受体。赛瑞斯塔作为一种非竞争性拮抗剂,会抑制受体的活性,阻止过量的钙离子流入神经元。 这种作用有助于保护神经元免受兴奋性毒性,兴奋性毒性是一种可能导致中风和外伤性脑损伤等疾病中细胞死亡的过程 .

相似化合物的比较

赛瑞斯塔在 NMDA 受体拮抗剂中是独一无二的,因为它具有特定的结合特性和神经保护作用。类似的化合物包括:

氯胺酮: 另一种具有麻醉和抗抑郁作用的 NMDA 受体拮抗剂。

美金刚: 用于治疗阿尔茨海默病,它也作为 NMDA 受体拮抗剂。

地佐西平 (MK-801): 一种主要用于研究环境的强效 NMDA 受体拮抗剂。

与这些化合物相比,赛瑞斯塔对 NMDA 受体表现出更高的选择性,并且专门针对其在缺血性疾病中的神经保护作用进行了研究 .

生物活性

Aptiganel hydrochloride, also known as CNS-1102 or Cerestat, is a compound that has been investigated primarily for its neuroprotective properties, particularly in the context of acute ischemic stroke. Its mechanism of action involves selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in excitotoxicity associated with neuronal injury. This article provides a detailed overview of the biological activity of this compound, focusing on clinical trials, pharmacokinetics, safety profiles, and comparative efficacy.

Aptiganel acts as a noncompetitive antagonist at the NMDA receptor's ion-channel site. By inhibiting excessive glutamate activity, it aims to prevent neuronal damage during ischemic events. The compound was shown to be effective in animal models of focal brain ischemia at plasma concentrations around 10 ng/mL .

Overview of Trials

Aptiganel was subjected to several clinical trials to evaluate its efficacy and safety in treating acute ischemic stroke. The most notable study was a nested phase 2/phase 3 randomized controlled trial conducted from July 1996 to September 1997 across 156 medical centers in multiple countries including the United States, Canada, and the UK. A total of 628 patients were enrolled, with treatments divided into three groups: high-dose aptiganel (5 mg bolus followed by 0.75 mg/h), low-dose aptiganel (3 mg bolus followed by 0.5 mg/h), and placebo .

Key Findings

- Primary Outcome : The primary endpoint was the Modified Rankin Scale (MRS) score at 90 days post-stroke onset. Results indicated no significant difference between the treatment groups and placebo (median MRS score = 3 for all groups; P = 0.31) .

- Mortality Rates : The mortality rate in the high-dose group was notably higher compared to placebo (26.3% vs. 19.2%; P = 0.06). The low-dose group had a mortality rate of 22.5% .

- Neurological Improvement : At day 7, patients receiving placebo showed slightly greater improvement on the NIH Stroke Scale compared to those receiving high-dose aptiganel (mean improvement -0.8 points vs. -0.9 points; P = 0.04) .

Table: Summary of Clinical Trial Outcomes

| Treatment Group | Median MRS Score at Day 90 | Mortality Rate (%) | NIH Stroke Scale Improvement |

|---|---|---|---|

| High-Dose Aptiganel | 3 | 26.3 | -0.9 |

| Low-Dose Aptiganel | 3 | 22.5 | Not specified |

| Placebo | 3 | 19.2 | -0.8 |

Pharmacokinetics

This compound exhibits a half-life of approximately 4 hours in humans, with a mean clearance rate of 18 mL/min/kg . It is highly protein-bound (88%) and primarily metabolized by the liver, with excretion occurring mainly via feces .

Safety Profile

In safety studies involving healthy volunteers and stroke patients, aptiganel was generally well tolerated; however, side effects included:

- Increased Blood Pressure : Significant elevations were noted post-administration.

- Central Nervous System Effects : Reports included sedation and hallucinations, particularly at higher doses .

- Adverse Events : Neurological disturbances such as blurred vision were also documented .

Case Studies and Observations

Although animal studies indicated promising neuroprotective effects, human trials revealed limited efficacy and potential harm when administered to an undifferentiated population of stroke patients . The independent data monitoring board ultimately recommended terminating the trial due to concerns over safety and lack of efficacy .

属性

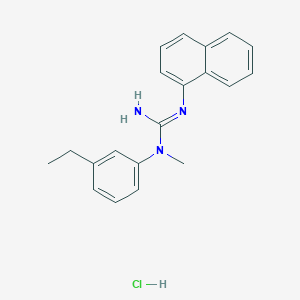

IUPAC Name |

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAKVKWRMCAYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045762 | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137160-11-3 | |

| Record name | Aptiganel hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APTIGANEL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Cerestat?

A1: Cerestat functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with this receptor. [] This means it binds to a site distinct from the glutamate binding site and inhibits the flow of ions through the channel, preventing excessive NMDA receptor activity. []

Q2: How does Cerestat's affinity for NMDA receptors compare to its affinity for other receptors like nicotinic acetylcholine receptors?

A3: Research indicates that Cerestat exhibits a higher affinity for NMDA receptors compared to human α7 nicotinic acetylcholine receptors. [, ] While Cerestat can inhibit both receptor types, it does so at concentrations significantly lower for NMDA receptors. [] This selectivity is crucial for targeting NMDA receptor-mediated excitotoxicity while potentially minimizing off-target effects.

Q3: What in vitro and in vivo models have been used to investigate Cerestat's neuroprotective potential?

A3: Cerestat's neuroprotective effects have been explored in various experimental models. These include:

- Focal Cerebral Ischemia: Cerestat demonstrated neuroprotective effects in animal models of focal cerebral ischemia, mimicking stroke conditions. [, , , ]

- Traumatic Brain Injury: Studies using controlled cortical impact injury in rats revealed that Cerestat treatment reduced contusion volume, hemispheric swelling, and brain water content, indicating potential benefits in traumatic brain injury. [, ]

- Spinal Cord Injury: Research in a rat spinal cord contusion model showed that Cerestat, when administered after injury, provided a partial and delayed neuroprotective effect, suggesting possible applications in spinal cord injury. []

- Retinal Ischemia: While limited information is available in the provided abstracts, studies suggest that Cerestat has been investigated in animal models of retinal ischemia. [, ]

Q4: What is the current understanding of Cerestat's pharmacokinetic properties in humans?

A4: Clinical studies in healthy volunteers provided insights into Cerestat's pharmacokinetics:

- Administration: Intravenous infusion is the primary route of administration explored for Cerestat. []

- Clearance: Cerestat exhibits a clearance rate of approximately 125 +/- 55 L/h. []

- Volume of Distribution: The volume of distribution for Cerestat is estimated to be 537 +/- 1,261. []

- Tolerability and Side Effects: While generally well-tolerated at lower doses, Cerestat infusions in humans have been associated with dose-dependent side effects. These include elevated blood pressure, transient paresthesia, lightheadedness, euphoria, motor retardation, perceptual disturbances, and in rare cases, hallucinations. []

Q5: What are the limitations and challenges encountered in the development of Cerestat as a clinically viable neuroprotective agent?

A6: Despite promising preclinical findings, Cerestat, along with other first-generation NMDA antagonists like Selfotel and Eliprodil, faced setbacks in clinical trials for stroke and head trauma. []

- Therapeutic Index: A key challenge lies in achieving a sufficient therapeutic index, balancing efficacy with tolerable side effects. [] The observed dose-dependent central nervous system side effects highlight the need for improved compounds with a wider therapeutic window. []

Q6: What are the future directions for research on Cerestat and related compounds?

A6: While the clinical development of first-generation NMDA antagonists like Cerestat has encountered challenges, research in this field continues. Future directions include:

- Novel NMDA Antagonists: Developing next-generation NMDA antagonists with improved safety profiles and a wider therapeutic window is crucial. []

- Targeted Drug Delivery: Exploring targeted drug delivery strategies to enhance brain penetration and minimize systemic exposure could improve efficacy and reduce side effects. []

- Biomarker Identification: Identifying reliable biomarkers to predict treatment response and monitor potential adverse effects remains an important area of research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。